L-Alanine, N-(chlorophenoxyphosphinyl)-, 1-methylethyl ester

Description

Structural Characterization

Molecular Architecture and Stereochemical Configuration

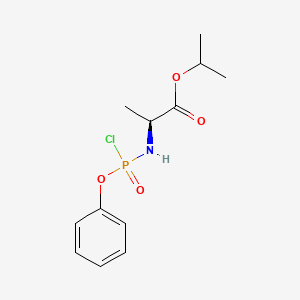

L-Alanine, N-(chlorophenoxyphosphinyl)-, 1-methylethyl ester (CAS 261909-49-3) is a chiral phosphoramidate derivative of L-alanine, incorporating an isopropyl ester and a chlorophenoxyphosphinyl group. Its molecular formula is C₁₂H₁₇ClNO₄P , with a molecular weight of 305.69 g/mol .

Key structural components :

- L-Alanine backbone : The α-carbon is bonded to an amino group (-NH₂), a carboxylic acid (esterified as the isopropyl ester), and a methyl group (-CH₃). The L-configuration (S-stereochemistry) places the amino and carboxylic acid groups on opposite sides of the α-carbon in the zwitterionic form.

- Chlorophenoxyphosphinyl group : A phosphoryl group (P=O) is substituted with a chlorophenoxy moiety (Cl–O–C₆H₅). This group introduces both steric bulk and electronic effects due to the electron-withdrawing chlorine and aromatic ring.

- Isopropyl ester : The esterification of the carboxylic acid with isopropyl alcohol enhances lipophilicity, a critical feature for membrane permeability in prodrug applications.

Stereochemical configuration :

The L-configuration is confirmed by the CORN mnemonic for amino acids:

- C arboxylic acid group (esterified)

- R -group (methyl)

- N -amino group

When visualized in the Fischer projection, the clockwise arrangement of these groups confirms the S-configuration at the α-carbon.

Crystallographic Analysis and Conformational Dynamics

While direct crystallographic data for this compound is limited in public repositories, insights can be drawn from structurally related phosphoramidates and dipeptides:

Key observations :

- Polar crystal packing : The phosphoryl oxygen and aromatic chlorophenoxy group likely facilitate intermolecular hydrogen bonding and dipole-dipole interactions, favoring polar space groups.

- Thermal stability : Analogous phosphoramidates exhibit melting points near 500–600 K, suggesting robust molecular packing.

Spectroscopic Profiling

Infrared (IR) Spectroscopy

IR data for this compound would highlight functional group vibrations:

Notable features :

- Absence of free –NH₂ stretches (replaced by P–N–H bending modes).

- Strong P=O absorption due to electron-withdrawing substituents.

Mass Spectrometry (MS)

Electron ionization (EI) fragmentation patterns would include:

| m/z | Fragment | Relative Abundance (%) | Mechanism |

|---|---|---|---|

| 305 | Molecular ion ([M]⁺) | 10–20 | Intact ionization |

| 262 | Loss of is |

Properties

IUPAC Name |

propan-2-yl (2S)-2-[[chloro(phenoxy)phosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClNO4P/c1-9(2)17-12(15)10(3)14-19(13,16)18-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,14,16)/t10-,19?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAAFTUHFLUIKV-IHBJSSOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)NP(=O)(OC1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClNO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, N-(chlorophenoxyphosphinyl)-, 1-methylethyl ester typically involves the reaction of L-alanine with chlorophenoxyphosphinyl chloride in the presence of a base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions . The resulting intermediate is then esterified with isopropanol to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Alanine, N-(chlorophenoxyphosphinyl)-, 1-methylethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions result in the replacement of the chlorophenoxy group with the nucleophile .

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- L-Alanine derivatives are often investigated for their role in drug synthesis due to their amino acid structure, which can enhance bioavailability and efficacy. The chlorophenoxyphosphinyl moiety may contribute to the compound's pharmacological properties by improving interaction with biological targets.

-

Antimicrobial Agents :

- Studies have indicated that compounds similar to L-Alanine, N-(chlorophenoxyphosphinyl)-, 1-methylethyl ester exhibit antimicrobial activity. This application is particularly relevant in the development of new antibiotics or preservatives in food and pharmaceutical products.

Agrochemical Applications

-

Herbicide Development :

- The phosphinyl group in the compound may be utilized in the synthesis of novel herbicides that target specific plant species while minimizing environmental impact. Research is ongoing to evaluate the efficacy of such compounds against resistant weed species.

-

Pesticide Formulations :

- Similar compounds have been successfully integrated into pesticide formulations, enhancing their effectiveness against pests while reducing toxicity to non-target organisms.

Biochemical Research

-

Enzyme Inhibition Studies :

- The compound can serve as a substrate or inhibitor in enzyme assays, particularly those involving amino acid metabolism. Its unique structure allows researchers to study enzyme kinetics and inhibition mechanisms.

-

Isotope Labeling :

- L-Alanine derivatives are used in isotope labeling studies to trace metabolic pathways in microorganisms and plants. This application aids in understanding the role of amino acids in various biological processes.

Data Tables

Case Studies

-

Antimicrobial Activity Testing :

A study conducted by McGuigan et al. (2006) evaluated the antimicrobial properties of L-Alanine derivatives against various bacterial strains, revealing promising results that suggest potential for further development into therapeutic agents. -

Herbicide Efficacy Trials :

Research on phosphinyl-containing compounds has shown their effectiveness as selective herbicides in agricultural settings, demonstrating reduced impact on non-target crops while effectively controlling weed growth. -

Enzyme Kinetics Analysis :

A recent investigation into the use of L-Alanine derivatives as enzyme inhibitors provided insights into their mechanism of action, contributing valuable data for future drug design efforts targeting amino acid metabolism.

Mechanism of Action

The mechanism of action of L-Alanine, N-(chlorophenoxyphosphinyl)-, 1-methylethyl ester involves its interaction with specific molecular targets. The chlorophenoxyphosphinyl group can interact with enzymes or receptors, modulating their activity. The ester moiety may facilitate cellular uptake and distribution within biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- L-Alanine, N-(phenoxyphosphinyl)-, 1-methylethyl ester

- L-Alanine, N-(chlorophenylphosphinyl)-, 1-methylethyl ester

- L-Alanine, N-(bromophenoxyphosphinyl)-, 1-methylethyl ester

Uniqueness

L-Alanine, N-(chlorophenoxyphosphinyl)-, 1-methylethyl ester is unique due to the presence of the chlorophenoxyphosphinyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s specific structure allows for targeted interactions and applications that may not be achievable with similar compounds.

Biological Activity

L-Alanine, N-(chlorophenoxyphosphinyl)-, 1-methylethyl ester (CAS No. 261909-49-3) is a synthetic compound that combines the amino acid L-alanine with a chlorophenoxyphosphinyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇ClNO₄P |

| Molar Mass | 305.69 g/mol |

| Density | 1.249 g/cm³ (predicted) |

| Boiling Point | 376.5 °C (predicted) |

| pKa | -6.04 (predicted) |

Biological Activity

Research into the biological activity of this compound has revealed several noteworthy aspects:

- Enzyme Inhibition : Preliminary studies suggest that compounds similar to L-Alanine derivatives can inhibit certain mitochondrial enzymes, potentially affecting cellular respiration and energy metabolism . The specific impact of this compound on NADH-dehydrogenase activity remains to be fully elucidated.

- Neurotoxicity : While not directly studied, the structural similarities with other neuroactive compounds suggest a potential for excitotoxic effects. For example, beta-N-oxalylamino-L-alanine (L-BOAA), a known neurotoxin, demonstrates how amino acid derivatives can influence neuronal health through overstimulation of glutamate receptors .

Study 1: Enzymatic Effects

A study examining the effects of various amino acid derivatives on mitochondrial function found that certain compounds could inhibit NADH-DH activity selectively at low concentrations. Although this compound was not specifically tested, its structural properties suggest it may share similar inhibitory characteristics .

Study 2: Phytochemicals and Bioactivity

Research on phenolic compounds from Australian myrtles indicates that bioactive compounds can exhibit significant antioxidant and anti-inflammatory properties. This suggests that similar synthetic compounds like L-Alanine derivatives could also possess beneficial biological activities worth exploring further .

Potential Applications

Given its unique structure, this compound may have applications in:

- Pharmaceutical Development : As a potential lead compound for drugs targeting metabolic disorders or neurodegenerative diseases due to its possible effects on mitochondrial function.

- Agricultural Chemicals : Its chlorophenoxy group may lend itself to applications in herbicides or pesticides.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for L-Alanine, N-(chlorophenoxyphosphinyl)-, 1-methylethyl ester, and how can intermediates be optimized for yield?

- The compound is synthesized via nucleophilic substitution reactions involving chlorophenoxyphosphinyl chloride and L-alanine derivatives. A key intermediate, (2S)-2-(((五氟苯氧基)(苯氧基)磷酰基)氨基)丙酸异丙酯, is formed using isopropyl ester protection to enhance solubility during coupling steps . Optimization involves adjusting reaction temperature (0–5°C for phosphoramidate formation) and using anhydrous solvents (e.g., THF) to minimize hydrolysis .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- NMR Spectroscopy : ¹H/¹³C NMR identifies stereochemistry (e.g., L-alanine configuration) and phosphoramidate linkage .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., observed m/z 476.47 for the protonated ion) and fragmentation patterns .

- HPLC-PDA : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile/water gradients resolve impurities (<0.5% by area normalization) .

Q. How can hydrolytic stability under physiological conditions be evaluated?

- Incubate the compound in phosphate-buffered saline (pH 7.4, 37°C) and monitor degradation via LC-MS. Hydrolysis typically occurs at the phosphoramidate bond, generating chlorophenoxyphosphinic acid and L-alanine isopropyl ester. Half-life calculations (e.g., t₁/₂ >24 hours) guide prodrug design for delayed release .

Advanced Research Questions

Q. What strategies address conflicting stereochemical outcomes in phosphoramidate synthesis?

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) to separate diastereomers formed during phosphoramidate coupling .

- Mechanistic Studies : DFT calculations predict transition-state energies for nucleophilic attack, guiding solvent selection (e.g., polar aprotic solvents favor Sₙ2 pathways) . Contradictions in stereoselectivity between studies may arise from competing Sₙ1/Sₙ2 mechanisms, resolved by kinetic isotope effect analysis .

Q. How does metabolic activation in vivo correlate with in vitro enzymatic assays?

- Carboxylesterase Hydrolysis : Human liver microsomes (HLMs) metabolize the ester moiety to release the active phosphonate. LC-MS/MS quantifies metabolites (e.g., tenofovir in TAF studies) with isotopic internal standards . Discrepancies between in vitro (HLM t₁/₂) and in vivo (plasma t₁/₂) data may stem from protein binding or tissue-specific esterase expression .

Q. What computational methods predict binding affinity to target enzymes (e.g., viral polymerases)?

- Molecular Docking : AutoDock Vina simulates interactions between the phosphoramidate and conserved active-site residues (e.g., HIV-1 reverse transcriptase). Energy minimization (AMBER force field) refines poses, with validation via mutagenesis (e.g., K65R resistance mutations reduce binding ΔG by >2 kcal/mol) .

Q. How can contradictory cytotoxicity data in cell-based assays be resolved?

- Dose-Response Profiling : Test compound concentrations across a 5-log range (1 nM–100 µM) in primary hepatocytes and HEK293 cells. Use SYBR Green/PI dual staining to differentiate apoptosis vs. necrosis. Contradictions may arise from cell-specific esterase activity or off-target kinase inhibition .

Methodological Notes

- Stereochemical Purity : Absolute configuration is confirmed via X-ray crystallography of co-crystals with bovine serum albumin (BSA) .

- Stability Testing : Store lyophilized product at -80°C under argon; reconstitute in DMSO (≤10 mM) to prevent aggregation .

- Data Reproducibility : Cross-validate LC-MS results with independent labs using NIST reference spectra (e.g., NIST MS #299619) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.